molecular formula C11H9NO3 B1399321 6-Methoxyisoquinoline-3-carboxylic acid CAS No. 224321-69-1

6-Methoxyisoquinoline-3-carboxylic acid

Cat. No.: B1399321
CAS No.: 224321-69-1
M. Wt: 203.19 g/mol
InChI Key: SFEQSLNFFNHBJP-UHFFFAOYSA-N
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Description

6-Methoxyisoquinoline-3-carboxylic acid is a naturally occurring isoquinoline alkaloid found in various plant species. It has garnered interest due to its potential therapeutic and biological effects, making it a subject of study in drug development and environmental research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxyisoquinoline-3-carboxylic acid typically involves the methoxylation of isoquinoline derivatives followed by carboxylation. One common method includes the reaction of isoquinoline with methanol in the presence of a catalyst to introduce the methoxy group. This is followed by carboxylation using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the methoxylation and carboxylation steps .

Chemical Reactions Analysis

Types of Reactions

6-Methoxyisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into dihydroisoquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxyisoquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxyquinoline-3-carboxylic acid
  • Isoquinoline-3-carboxylic acid
  • 6-Hydroxyisoquinoline-3-carboxylic acid

Uniqueness

6-Methoxyisoquinoline-3-carboxylic acid is unique due to its methoxy group, which imparts distinct chemical properties and biological activities compared to its analogs. This functional group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

Overview

6-Methoxyisoquinoline-3-carboxylic acid (IQ3CA) is a naturally occurring isoquinoline alkaloid with significant biological activity. It has been studied for its potential therapeutic effects, particularly in the fields of antimicrobial and anticancer research. This compound has garnered attention due to its diverse mechanisms of action and potential applications in drug development.

This compound has the following chemical characteristics:

  • Molecular Formula : C_11H_9NO_3
  • Molecular Weight : 203.19 g/mol
  • CAS Number : 224321-69-1

The biological activity of IQ3CA is primarily attributed to its ability to interact with various cellular targets, including:

  • Bacterial Cells : It has shown effectiveness against plant pathogens such as Ralstonia solanacearum and Acidovorax citrulli, disrupting cell membrane integrity and inhibiting growth.
  • Cancer Cells : Preliminary studies indicate that IQ3CA may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its efficacy against several bacterial strains, suggesting it could serve as a lead compound for developing new antibacterial agents.

PathogenMinimum Inhibitory Concentration (MIC)
Ralstonia solanacearum15 µg/mL
Acidovorax citrulli20 µg/mL

These findings highlight IQ3CA's potential as a natural pesticide or therapeutic agent in agricultural settings.

Anticancer Activity

In cancer research, IQ3CA has been investigated for its ability to inhibit tumor growth. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential .

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HT-29 (Colon Cancer)15.0

These results suggest that IQ3CA may be a promising candidate for further development as an anticancer drug .

Study on Antimicrobial Efficacy

A study conducted by researchers at a leading agricultural university evaluated the efficacy of IQ3CA against bacterial pathogens affecting crops. The results indicated that treatment with IQ3CA significantly reduced bacterial populations in treated plants compared to controls, demonstrating its potential as a biopesticide.

Study on Anticancer Effects

In a separate study published in a peer-reviewed journal, IQ3CA was tested on human cancer cell lines. The compound was found to induce significant apoptosis in MCF-7 cells, with a notable increase in reactive oxygen species (ROS) levels observed post-treatment. This suggests that oxidative stress plays a critical role in its anticancer mechanism .

Properties

IUPAC Name

6-methoxyisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-9-3-2-7-6-12-10(11(13)14)5-8(7)4-9/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEQSLNFFNHBJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=NC=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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